![molecular formula C13H14N2O B2564532 N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 25681-32-7](/img/structure/B2564532.png)
N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide” is a compound that was obtained in high yield in the reaction between tryptamine and naproxen . It’s a newly synthesized naproxen derivative . The structure of this compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .
Synthesis Analysis
The synthesis of “this compound” involves the reaction between tryptamine and naproxen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of “this compound” was analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction between tryptamine and naproxen .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” were analyzed using 1H, 13C-NMR, UV, IR, and mass spectral data .Aplicaciones Científicas De Investigación
Urease Inhibition Potential
Research by Nazir et al. (2018) involved synthesizing novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. This study highlights the potential therapeutic applications of indole derivatives in designing drugs against urease-related disorders (Nazir et al., 2018).
Enantioselective Alkylation Reaction
Guo et al. (2009) described the use of a phosphoric acid derived from H8-BINOL to catalyze an asymmetric alkylation of enamides with indolyl alcohols. This process yields beta-aryl 3-(3-indolyl)propanones with high yields and excellent enantioselectivity, suggesting applications in asymmetric synthesis (Guo et al., 2009).
Anticancer Activity
A study by Al-Otaibi et al. (2022) on a carboxamide derivative with potential antitumor activity, Sunitinib (DFDC), employed electronic structure approaches to explore its chemical characteristics. The research aimed at understanding the molecular basis of its anticancer activity, thus highlighting the relevance of indole derivatives in cancer research (Al-Otaibi et al., 2022).
Synthesis and Transformation Studies
Cucek and Verček (2008) focused on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing the versatility of indole derivatives in synthetic chemistry and potential pharmaceutical applications (Cucek & Verček, 2008).
Enaminones in Heterocycle Synthesis
Miura et al. (2012) explored the synthesis of enaminones through rhodium-catalyzed denitrogenative rearrangement, contributing to the field of heterocyclic chemistry and offering insights into the synthesis of complex molecules with potential biological activity (Miura et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The future directions for “N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide” could involve further studies on its potential applications, given the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . It would be of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h2-6,9,15H,1,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGGBGZQFMMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2564450.png)
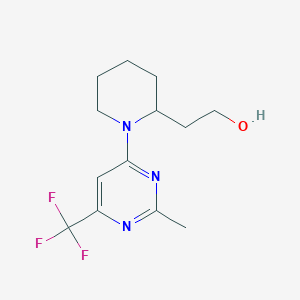
![1-(m-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2564452.png)
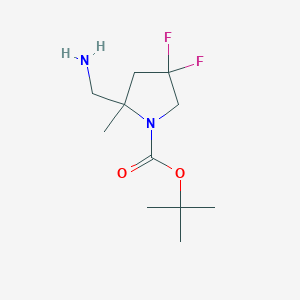
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2564455.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)
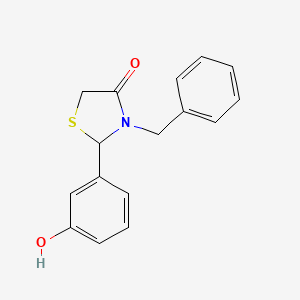

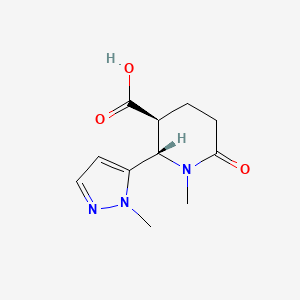
![2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2564464.png)
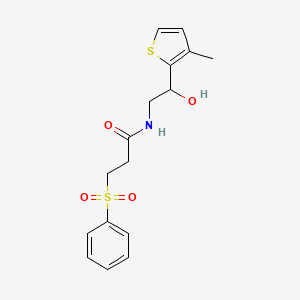
![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2564471.png)
![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)